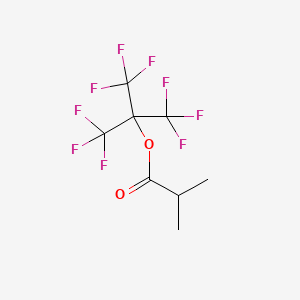
Nonafluor-tert-butylisobutyrat
Übersicht
Beschreibung
Nonafluoro-tert-butyl isobutyrate is a fluoroalcohol . It is the perfluorinated analog of tert-butyl alcohol . Notably, as a consequence of its electron withdrawing fluorine substituents, it is very acidic for an alcohol, with a pKa value of 5.4, similar to that of a carboxylic acid .
Synthesis Analysis
Nonafluoro-tert-butyl propyl, allyl, and propargyl ethers as well as 1,2-bis(nonafluoro-t-butoxy)ethane, 1,3-bis(nonafluoro-t-butoxy)-propane, and 1,4-bis(nonafluoro-t-butoxy)-butane were prepared by the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides in good yields .Molecular Structure Analysis
The molecular structure of Nonafluoro-tert-butyl isobutyrate is influenced by its electron withdrawing fluorine substituents . This results in it being very acidic for an alcohol .Chemical Reactions Analysis
Nonafluoro-t-butyl propyl, allyl, and propargyl ethers as well as 1,2-bis(nonafluoro-t-butoxy)ethane, 1,3-bis(nonafluoro-t-butoxy)-propane, and 1,4-bis(nonafluoro-t-butoxy)-butane were prepared by the reaction of sodium nonafluoro-t-butoxide with the corresponding alkyl halides .Physical And Chemical Properties Analysis
Nonafluoro-tert-butyl isobutyrate has a boiling point of 45 °C . It is miscible in water . It has a molar mass of 236.04 g/mol . It is a colorless liquid .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Ethern
Nonafluor-tert-butylisobutyrat: wird als Vorläufer bei der Synthese verschiedener fluorierter Ether verwendet. Diese Ether zeichnen sich durch ihre Fähigkeit aus, die Löslichkeit organischer Verbindungen in fluorierten Phasen zu verbessern, was für die fluorierte Zweiphasen-Katalyse oder Trennverfahren vorteilhaft ist .
Entwicklung der fluorierten Chemie
Die Verbindung spielt eine bedeutende Rolle bei der Entwicklung einer nachhaltigen fluorierten Chemie. Sie ist an der Herstellung von Verbindungen mit hohen fluorierten Verteilungskoeffizienten beteiligt, die für die Herstellung umweltfreundlicher fluorierter Materialien unerlässlich sind .
Katalyse
In katalytischen Prozessen kann This compound verwendet werden, um Katalysatoren zu modifizieren und sie in fluorierten Zweiphasensystemen effektiver zu machen. Diese Modifikation kann zu einer verbesserten Trennung und Wiederverwertung von Katalysatoren führen .
Pharmazeutische Forschung
Aufgrund seiner einzigartigen Eigenschaften kann diese Verbindung in der pharmazeutischen Forschung verwendet werden, um fluorierte Derivate von Arzneimitteln zu erzeugen, die möglicherweise die Wirkstoffabgabe verbessern und Nebenwirkungen reduzieren könnten .
Materialwissenschaften
In den Materialwissenschaften kann This compound verwendet werden, um Materialien mit spezifischen fluorierten Eigenschaften zu erzeugen, z. B. erhöhte Lösungsmittelbeständigkeit oder verbesserte thermische Stabilität .
Umweltstudien
Die Fähigkeit dieser Verbindung, fluorierte Phasen mit geringer Mischbarkeit in Wasser zu bilden, macht sie zu einem Kandidaten für die Untersuchung der Umweltbelastung durch fluorierte Verbindungen und deren potenzielle Anreicherung in Ökosystemen .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O2/c1-3(2)4(18)19-5(6(9,10)11,7(12,13)14)8(15,16)17/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHJJUWVLPDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660157 | |
| Record name | Perfluoro-tert-butyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914637-43-7 | |
| Record name | 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-tert-butyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)







![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)


